![molecular formula C8H11NOS B13341942 2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13341942.png)
2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine is an organic compound with the molecular formula C8H11NOS It is a derivative of cyclopenta[b]thiophene, featuring a methoxy group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine typically involves organic synthesis methods. One common approach is to start with a thiophene derivative and introduce the methoxy and amine groups through a series of reactions. For example, the synthesis might involve:
Thiophene Derivative Preparation: Starting with a thiophene compound, various functional groups are introduced.
Methoxylation: Introduction of the methoxy group using reagents like methanol and a catalyst.
Amination: Introduction of the amine group through reactions with ammonia or amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can modify the existing functional groups, potentially leading to different derivatives.
Substitution: The methoxy and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine involves its interaction with molecular targets and pathways. The methoxy and amine groups play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol
- 5-Amino-4H-Cyclopenta[c]Thiophene-6-Carbonitrile
- 5,6-Dihydro-4H-Cyclopenta[b]Thiophen-4-ol
Uniqueness
2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H11NOS |
|---|---|
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
2-methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine |
InChI |
InChI=1S/C8H11NOS/c1-10-8-7(9)5-3-2-4-6(5)11-8/h2-4,9H2,1H3 |
InChI-Schlüssel |
YJKSGFLXAYHVCI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(S1)CCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


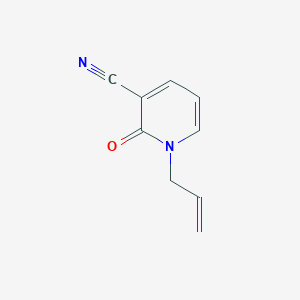
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13341865.png)
![3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13341872.png)
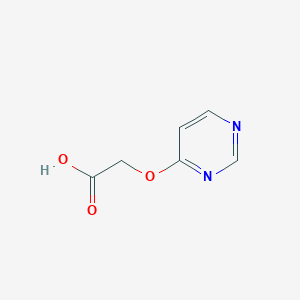
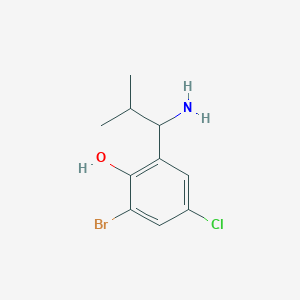
![4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13341896.png)
![5'-Bromospiro[cyclopropane-1,2'-indoline]-3'-carboxylic acid](/img/structure/B13341902.png)

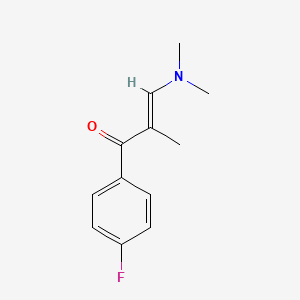
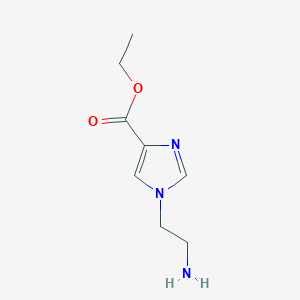
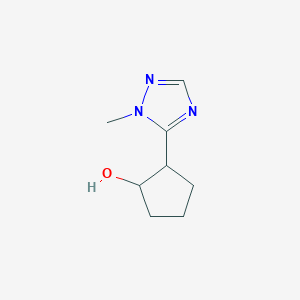

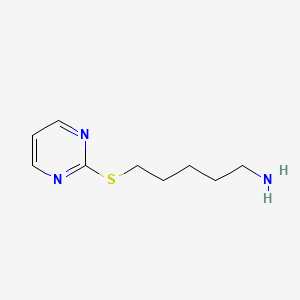
![5-Methyl-6-oxa-1-azaspiro[3.4]octane](/img/structure/B13341947.png)
